molecular formula C13H15N3O2 B2406332 N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1092460-55-3

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2406332
CAS No.: 1092460-55-3
M. Wt: 245.282
InChI Key: WTVJVCKXWNSWJA-UHFFFAOYSA-N
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Description

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS 1092460-55-3) is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with an isobutyl carboxamide group at the 7-position. This compound is synthesized with 95% purity and is utilized in pharmaceutical research, particularly in the exploration of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

N-(2-methylpropyl)-4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8(2)6-14-12(17)9-3-4-10-11(5-9)15-7-16-13(10)18/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJVCKXWNSWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of appropriate quinazoline derivatives with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Chemistry

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide serves as a crucial building block for synthesizing more complex quinazoline derivatives. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains. Its mechanism of action may involve interference with microbial DNA gyrase .
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a promising candidate for cancer therapeutics.

Medicine

Ongoing research is investigating the therapeutic potential of this compound for various diseases:

  • Soluble Epoxide Hydrolase Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase, which plays a role in regulating inflammation and endothelial function. This inhibition may contribute to its anti-inflammatory effects.

Industry

In industrial applications, this compound is being explored for its potential use in developing new materials and chemical processes. Its unique properties may lead to innovations in material science and pharmaceuticals.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of DNA gyrase
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of soluble epoxide hydrolase

Table 2: Synthesis Overview

StepDescription
Step 1Reaction of quinazoline derivatives with isobutylamine
Step 2Use of solvents (ethanol/methanol)
Step 3Purification via recrystallization or chromatography

Case Study 1: Anticancer Effects

Objective : Evaluate the anticancer effects in breast cancer models.
Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : Showed effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as a soluble epoxide hydrolase inhibitor, which helps maintain high levels of epoxyeicosatrienoic acids. These acids have beneficial biological activities, such as reducing inflammation, regulating endothelial tone, improving mitochondrial function, and decreasing oxidative stress .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The quinazoline scaffold allows extensive functionalization, leading to diverse analogs with distinct properties. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Data
N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide 1092460-55-3 C₁₃H₁₅N₃O₂ 245.28 Isobutyl carboxamide at C7 Purity: 95%
N-neopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide 422277-16-5 C₁₄H₁₈N₃O₂S 292.38 Neopentyl group, thioxo (S=O) at C2 Yield: 80%; HRMS m/z 223.0172
N-Benzyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-7-carboxamide A0015981 C₃₂H₂₇N₃O₃S 533.65 Benzyl and phenylethyl groups, sulfanyl-thioether at C2 Available: 2 mg; complex substituents enhance steric bulk
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide N/A C₂₆H₃₅N₃O₂ 422.56 Adamantyl group, pentyl chain, naphthyridine core LC-MS m/z 422 (MH+); rigid adamantyl group may improve target affinity
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid N/A C₁₀H₈N₂O₃ 204.18 Methyl at C2, carboxylic acid at C7 Simpler structure; lacks amide functionality
N-Isobutyl-N-(3-methoxybenzyl)-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide N/A C₂₂H₂₆N₃O₃ 379.45 Dual substitution: isobutyl and 3-methoxybenzyl at N3, methyl at C3 Molecular weight increased due to methoxybenzyl group

Key Observations

Core Modifications: The replacement of the 4-oxo group with a thioxo group (e.g., CAS 422277-16-5) introduces sulfur, which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects :

  • Isobutyl vs. Neopentyl : Neopentyl groups (CAS 422277-16-5) increase steric hindrance compared to isobutyl, possibly affecting binding pocket accessibility .
  • Sulfanyl-thioether groups (e.g., A0015981) introduce sulfur-based polarity and conformational flexibility, which could influence solubility and target engagement .

Functional Group Additions: The adamantyl group in compound 67 adds significant hydrophobicity and rigidity, likely improving metabolic stability but reducing aqueous solubility .

Biological Activity

N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinazoline core that is known for its diverse biological effects. The compound's structure includes:

  • Quinazoline Ring : A bicyclic structure that serves as the backbone for various biological activities.
  • Carboxamide Group : This functional group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity and binding affinity to biological targets.
  • Isobutyl Substituent : This group may influence the lipophilicity and overall pharmacokinetics of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, such as protein kinases and other signaling molecules.
  • Receptor Modulation : It may interact with various receptors, potentially modulating their activity and influencing cellular responses.
  • Covalent Bonding : The carbonyl group in the 4-oxo position can undergo nucleophilic addition reactions, allowing the compound to form covalent bonds with thiol groups in proteins.

Anticancer Properties

This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, it has been observed to affect signaling pathways related to apoptosis and cell cycle regulation.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit antimicrobial properties against various pathogens. These compounds have been investigated for their potential use as novel antimicrobial agents due to their ability to disrupt microbial cell function .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines with IC50 values indicating potent activity. For example, one study reported an IC50 value in the low micromolar range against certain tumor cell lines .
  • Mechanistic Insights : Investigations into its mechanism revealed that it may inhibit key signaling pathways associated with cancer progression, such as those involving PARP14 degradation which is crucial for tumor growth regulation .
  • Comparative Analyses : When compared with other quinazoline derivatives, this compound exhibited superior activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cancer .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialDisruption of microbial function
Enzyme InhibitionTargeting sEH
Receptor ModulationModulating signaling pathways

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